molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2

2-Bromothiazolo[5,4-c]pyridine

Cat. No.: B582473
CAS No.: 1206250-69-2
M. Wt: 215.068
InChI Key: ZEWXPIQOBBIVPE-UHFFFAOYSA-N
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Description

2-Bromothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 2-Bromothiazolo[5,4-c]pyridine and its derivatives involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Physical and Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 215.07 .

Scientific Research Applications

Synthesis of Natural Products and Heterocyclic Compounds

The compound has been utilized in the synthesis of complex natural products and heterocyclic compounds. For instance, it played a crucial role in the total synthesis of WS75624 B, a pyridine-thiazole-containing natural product. This process involved Stille coupling and the halogen dance reaction, highlighting the compound's utility in creating highly functionalized thiazole derivatives (Stangeland & Sammakia, 2004).

Development of Semiconducting Materials

2-Bromothiazolo[5,4-c]pyridine has been instrumental in the development of semiconducting materials. A notable example is its use in the synthesis of fused pyrrolo[3,2-d:4,5-d']bisthiazole polymers for organic field effect transistors (OFETs). These polymers exhibit semiconducting behavior and are promising for electronic applications due to their small optical band gaps and low-lying HOMO energy levels (Al‐Hashimi et al., 2010).

Fluorescent Dye Chromophores

The compound is also used in the synthesis of fluorescent dye chromophores. For example, 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline-based fluorescent dyes have been synthesized for their coloristic, fluorophoric, and dyeing properties, showing the chemical's potential in creating novel fluorescent materials (Rangnekar & Sonawane, 2000).

Antimicrobial and Antiproliferative Agents

Moreover, derivatives of this compound have been explored for their antimicrobial and antiproliferative activities. New tricyclic 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives, for instance, showed cytotoxic activity against human cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Liszkiewicz, Kowalska, & Wietrzyk, 2007).

Corrosion Inhibition

Additionally, imidazo[4,5-b]pyridine derivatives, which can be synthesized from this compound, have demonstrated significant corrosion inhibition performance on mild steel in acidic media. This indicates the compound's potential application in protecting metals from corrosion, which is vital in industrial settings (Saady et al., 2021).

Safety and Hazards

The safety information for 2-Bromothiazolo[5,4-c]pyridine indicates that it has several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

2-bromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXPIQOBBIVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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